3-Bromo-2-methoxyfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methoxyfuran is an organic compound with the molecular formula C5H5BrO2 It is a derivative of furan, a heterocyclic aromatic compound, where a bromine atom and a methoxy group are substituted at the 3 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxyfuran can be achieved through several methods. One common approach involves the bromination of 2-methoxyfuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications[2][2].
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxyfuran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The furan ring can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of 3-azido-2-methoxyfuran or 3-thiocyanato-2-methoxyfuran.
Oxidation: Formation of 2-methoxyfuran-3-carboxylic acid.
Reduction: Formation of 2-methoxy-3,4-dihydrofuran.
Scientific Research Applications
3-Bromo-2-methoxyfuran has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxyfuran involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exhibit specific activities .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxypyridine: Similar in structure but contains a pyridine ring instead of a furan ring.
2-Bromo-3-methoxypyridine: Similar in structure but contains a pyridine ring and different substitution pattern.
Uniqueness
3-Bromo-2-methoxyfuran is unique due to its furan ring structure, which imparts distinct chemical reactivity and biological activity compared to its pyridine analogs. The presence of both bromine and methoxy groups allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C5H5BrO2 |
---|---|
Molecular Weight |
177.00 g/mol |
IUPAC Name |
3-bromo-2-methoxyfuran |
InChI |
InChI=1S/C5H5BrO2/c1-7-5-4(6)2-3-8-5/h2-3H,1H3 |
InChI Key |
UKIDNXWBYBXXJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CO1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.